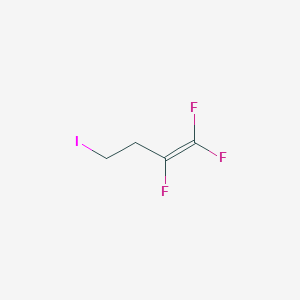

4-Iodo-1,1,2-trifluorobut-1-ene

Description

General Overview of Fluoroalkene Chemistry in Organic Synthesis

Fluoroalkenes, which are alkenes containing at least one fluorine atom, are valuable synthons in organic chemistry. The presence of the highly electronegative fluorine atom imparts unique characteristics to the double bond, influencing its reactivity and making fluoroalkenes attractive precursors for a variety of transformations. nih.gov They serve as key intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org

The synthesis of fluoroalkenes itself has been a significant area of research, with numerous methods developed to achieve regio- and stereoselective control. nih.govorganic-chemistry.org These methods often involve the use of specialized fluorinating agents or the manipulation of other functional groups to introduce the carbon-fluorine bond. organic-chemistry.org The resulting fluoroalkenes can then undergo a plethora of reactions, such as nucleophilic and electrophilic additions, cross-coupling reactions, and cycloadditions, to generate more complex molecular architectures.

Significance of Carbon-Iodine Bonds in Fluorinated Systems

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, a feature that translates to high reactivity. ncert.nic.in In the context of fluorinated systems, the C-I bond provides a reactive handle for further functionalization. This is particularly advantageous because the strong carbon-fluorine bond is often unreactive under conditions that readily cleave the C-I bond. wikipedia.org

The polarizability of iodine is the highest among the halogens, which allows it to engage in specific non-covalent interactions known as halogen bonding. nih.govquora.com This interaction, where the iodine atom acts as a Lewis acid, can influence the conformation and reactivity of molecules, and has been increasingly recognized for its importance in catalysis and supramolecular chemistry. nih.govacs.org In organoiodine fluoroalkenes, the interplay between the electron-withdrawing fluorine atoms and the reactive C-I bond creates a unique electronic environment that can be exploited for selective chemical transformations.

Position of 4-Iodo-1,1,2-trifluorobut-1-ene within Contemporary Organofluorine Research

This compound is a bifunctional compound that embodies the key features discussed above. It possesses a trifluorovinyl group, a common motif in many fluorinated compounds, and a reactive carbon-iodine bond at the allylic position. This combination makes it a valuable building block in contemporary organofluorine research.

The presence of both the fluoroalkene and the iodo-group allows for a diverse range of chemical manipulations. For instance, the iodo-group can be readily displaced by various nucleophiles or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The trifluorovinyl group, on the other hand, can be involved in addition reactions or serve as a precursor to other fluorinated functionalities.

While specific research detailing the synthesis and reactivity of this compound is not extensively documented in the provided search results, its structural analogue, 4-Bromo-1,1,2-trifluoro-1-butene (B151897), has been used in organic synthesis. fishersci.comsigmaaldrich.com For example, it can be used to prepare 1,1,2-trifluoro-1,3-butadiene. sigmaaldrich.com This suggests that this compound would likely exhibit similar or even enhanced reactivity due to the weaker C-I bond, making it a potentially more versatile reagent. The study of related compounds like 3,3,4,4-tetrafluoro-4-iodo-1-butene (B8781900) further highlights the interest in iodo-functionalized fluoroalkenes. researchgate.net

The table below provides a summary of the key properties of the closely related bromo-analogue, which can serve as a reference for the anticipated characteristics of this compound.

| Property | Value for 4-Bromo-1,1,2-trifluoro-1-butene |

| Molecular Formula | C4H4BrF3 |

| Molecular Weight | 188.975 g/mol |

| Boiling Point | 95°C to 98°C |

| Density | 1.639 g/mL at 25°C |

| Refractive Index | 1.402 |

| Solubility | Not miscible or difficult to mix in water |

Data sourced from Thermo Scientific Chemicals and Sigma-Aldrich for 4-Bromo-1,1,2-trifluoro-1-butene. fishersci.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trifluoro-4-iodobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3I/c5-3(1-2-8)4(6)7/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDLQOLNANINDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600794 | |

| Record name | 1,1,2-Trifluoro-4-iodobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-52-5 | |

| Record name | 1,1,2-Trifluoro-4-iodobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 1,1,2 Trifluorobut 1 Ene and Analogous Structures

Iodofluorination Strategies to Construct Fluoroalkenes

Iodofluorination involves the simultaneous addition of an iodine atom and a fluorine atom across a double or triple bond. This transformation can be achieved through several distinct approaches, including electrochemical methods, the use of hypervalent iodine reagents, and oxidant-assisted reactions.

Electrochemical Approaches for Iodofluorination

Electrochemical methods offer a valuable route for iodofluorination by generating a reactive iodonium (B1229267) cation (I+) from an inexpensive iodide anion (I−) source. thieme-connect.com This approach avoids the need for hazardous reagents like fluorine gas or expensive silver salts. The electrolysis is typically conducted in a divided cell using a platinum anode and cathode. thieme-connect.com

In a typical procedure, the electrolysis of an alkene is carried out in a solution containing an iodide anion source, such as tetraethylammonium iodide (Et4NI) or sodium iodide (NaI), and an electrolyte that also serves as the fluorine source, like Et3N-5HF, in a solvent such as dichloromethane (CH2Cl2). thieme-connect.com The reaction proceeds with high stereo- and regioselectivity. For terminal alkenes, the addition follows Markovnikov's rule, yielding 1-iodo-2-fluoroalkanes as the major product. thieme-connect.comresearchgate.net The regioselectivity can often be improved by conducting the reaction at lower temperatures. thieme-connect.com

Table 1: Electrochemical Iodofluorination of 1-Dodecene

| Iodide Source | Temperature (°C) | Regioselectivity (1-iodo-2-fluoro : 2-iodo-1-fluoro) | Yield |

|---|---|---|---|

| Et4NI | Room Temp | 95:5 | >90% |

| Et4NI | -10 | 96:4 | >90% |

Data sourced from Synlett, 2001. thieme-connect.com

This electrochemical method is compatible with various functional groups, including esters and hydroxyl groups, demonstrating its broad applicability in organic synthesis. thieme-connect.com

Hypervalent Iodine Reagent-Mediated Iodofluorination

Hypervalent iodine reagents are widely used in organic synthesis due to their mild reaction conditions and environmentally friendly nature. arkat-usa.org They have been successfully employed in various fluorination reactions, including the iodofluorination of alkenes and alkynes. arkat-usa.orgbohrium.com

IF5-pyridine-HF: This air- and moisture-stable solid, also known as the Hara Reagent, serves as a convenient and safer alternative to iodine pentafluoride (IF5). tcichemicals.com When reduced with agents like potassium iodide or tin, it generates an "IF" species in situ. researchgate.nettcichemicals.com This species adds to alkenes and alkynes with high stereo- and regioselectivity. researchgate.net For terminal alkenes, the reaction yields 1-iodo-2-fluoroalkanes, while internal alkenes typically give the trans-addition product. researchgate.net In the case of alkynes, the use of p-hydroquinone as a reductant allows for the regio- and stereoselective formation of iodofluoroalkenes from both terminal and internal alkynes. tcichemicals.com

Iodine/4-Iodotoluene Difluoride Systems: A mixture of molecular iodine (I2) and 4-iodotoluene difluoride (p-TolIF2) can generate the electrophilic "IF" couple in situ. unina.itresearchgate.net This system effectively adds to various alkenes and alkynes in a Markovnikov fashion and with a predominant anti-stereoselectivity. unina.itresearchgate.net This method provides a practical approach for the vicinal iodofluorination of unsaturated compounds. researchgate.net

PhIO/HF·py: The combination of iodosylbenzene (PhIO) and pyridinium polyhydrogen fluoride (B91410) (HF·pyridine or Olah's reagent) is effective for the fluorination of various substrates. researchgate.net This reagent system can be used for the fluorination of functionalized aromatic olefins that contain important carbonyl and hydroxyl groups. researchgate.net Mechanistic proposals suggest that PhIO reacts with HF to generate PhIF2 in situ, which then acts as the active fluorinating agent. nih.gov

Oxidant-Assisted Iodofluorination Reactions

Iodofluorination of alkenes can also be achieved using molecular iodine in combination with a fluorine source and a chemical oxidant. Persulfate salts such as potassium persulfate (K2S2O8) or sodium persulfate (Na2S2O8) are commonly used for this purpose. organic-chemistry.orgacs.org

This method involves the reaction of an alkene with iodine and an HF·pyridine complex in the presence of the persulfate oxidant under mild conditions. organic-chemistry.orgacs.org The reaction demonstrates broad substrate compatibility, working effectively with both aliphatic and aromatic alkenes. organic-chemistry.org Mechanistic studies suggest that the oxidant converts iodine into an iodonium cation, which then reacts with the HF source to form an electrophilic iodine monofluoride (IF) species. This "IF" intermediate subsequently undergoes regioselective addition to the alkene, favoring a Markovnikov-type product. organic-chemistry.org

Table 2: K2S2O8-Assisted Iodofluorination of Alkenes

| Alkene Substrate | Yield |

|---|---|

| 1-Octene | 75% |

| Methyl 10-undecenoate | 72% |

Data sourced from J. Org. Chem., 2021. organic-chemistry.org

The resulting 2-fluoroalkyl iodides are versatile synthetic intermediates that can be further functionalized through substitution reactions with various nucleophiles. organic-chemistry.orgacs.org

Dehalogenation and Elimination Pathways for Fluoroalkene Formation

Elimination reactions provide an alternative and crucial pathway for the synthesis of fluoroalkenes. These methods typically start from saturated precursors containing halogens and involve either the removal of two halogen atoms (dehalogenation) or a hydrogen and a halogen atom (dehydrohalogenation).

Metal-Promoted Dehalogenation Reactions

Vicinal dihaloalkanes, which have two halogen atoms on adjacent carbons, can undergo dehalogenation to form alkenes. This reaction is commonly promoted by heating the dihaloalkane with a metal, such as zinc, in a suitable solvent like methanol. libretexts.org The zinc acts as a reducing agent, facilitating the elimination of the two halogen atoms to create a carbon-carbon double bond. libretexts.org This method is a classical and effective way to synthesize alkenes from appropriately substituted precursors.

Dehydrohalogenation Routes to Fluorinated Alkenes

Dehydrohalogenation is a fundamental elimination reaction that removes a hydrogen halide (HX) from a substrate to form an alkene. thieme-connect.dewikipedia.org This reaction is a significant route to fluorinated alkenes and is typically carried out by heating a haloalkane with a strong base. libretexts.orgthieme-connect.de

Commonly used bases include potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. libretexts.org The reaction mechanism can vary from a concerted E2 pathway to a carbanionic E1cB mechanism, particularly when the β-hydrogen is sufficiently acidic. thieme-connect.de For instance, 1-chloro-1,1,2-trifluoro-2-iodoethane can be dehydrochlorinated by heating with aqueous KOH to produce trifluoroiodoethene in high yield. thieme-connect.de The relative reactivity of alkyl halides in dehydrohalogenation follows the order I > Br > Cl > F.

When the substrate structure allows for the formation of more than one alkene product, the regioselectivity is often governed by the stability of the resulting alkenes (Zaitsev's rule), although bulky bases can favor the formation of the less substituted (Hofmann) product.

Radical Addition Reactions in the Synthesis of Fluorinated Compounds

Radical reactions offer a powerful and versatile approach for the formation of carbon-fluorine and carbon-carbon bonds, providing a complementary strategy to traditional nucleophilic and electrophilic fluorination methods. wikipedia.org These reactions involve the generation of highly reactive radical intermediates that can participate in a variety of transformations.

Free radical addition to unsaturated systems, such as fluoroalkenes, is a fundamental process in organofluorine chemistry. wikipedia.org This method allows for the introduction of various functional groups to a fluorinated double bond. The reaction is typically initiated by the generation of a radical species, which then adds to the alkene. pharmaguideline.com

The regiochemistry of the radical addition is a crucial aspect, often following an anti-Markovnikov pattern, particularly in the presence of peroxide initiators. pharmaguideline.com This is in contrast to electrophilic addition reactions. The stability of the resulting radical intermediate plays a significant role in determining the outcome of the reaction. youtube.com

Several sources can be utilized to generate the initial radicals for addition to fluoroalkenes. Historically, reagents like fluorine gas (F₂), hypofluorites, and xenon difluoride (XeF₂) were employed, though their high reactivity and handling difficulties limited their widespread use. wikipedia.orgunacademy.com The advent of N-F reagents as sources of fluorine atoms led to a significant advancement in radical fluorination techniques. wikipedia.org Photoredox catalysis has also emerged as a mild and efficient method for generating radicals from precursors like carboxylic acids for subsequent addition to alkenes. unacademy.comnih.gov

| Initiator/Radical Source | Type of Fluoroalkene System | Key Features of the Reaction |

| Peroxides | Unsymmetrical Alkenes | Anti-Markovnikov addition of HBr (Kharash effect). pharmaguideline.com |

| N-F Reagents (e.g., Selectfluor) | Alkenes | Acts as a fluorine atom source for radical fluorination. wikipedia.org |

| Photoredox Catalysis | Alkenes | Mild generation of radicals from various precursors. nih.gov |

| Halogenated Compounds (e.g., CCl₄, CBr₄) | Alkenes | Addition of haloalkanes across the double bond. youtube.com |

The addition of sulfonyl radicals to fluoroalkenes is another valuable method for creating highly functionalized sulfonated compounds. nih.gov These reactions can be initiated by the addition of a CF₃ radical to an allylsulfonic acid derivative, which then undergoes β-fragmentation to generate the sulfonyl radical. nih.gov

Telomerization is a polymerization process where a chain transfer agent, known as a telogen, limits the size of the polymer molecules, resulting in the formation of low molecular weight polymers or adducts called telomers. In the context of fluoroalkene synthesis, iodine-containing compounds can act as effective chain transfer agents.

This process is particularly relevant in the synthesis of iodo-fluorocarbons. For instance, the telomerization of tetrafluoroethylene (B6358150) (TFE) with iodoperfluoroalkanes can yield a range of products depending on the reaction conditions. These reactions are typically initiated by thermal or photochemical means to generate a perfluoroalkyl radical from the iodo-perfluoroalkane telogen. This radical then adds to a molecule of TFE, initiating the growth of a short polymer chain. The chain growth is terminated by the abstraction of an iodine atom from another molecule of the telogen, which also generates a new radical to propagate the chain reaction.

A study on the telomerization of tetrafluoroethene with 1-chloro-2-iodohexafluoropropane yielded telomers with a 48 mol% yield under specific conditions of 170°C and a molar ratio of the telogen to the monomer of 1.2. researchgate.net

The general mechanism can be outlined as follows:

Initiation: RFI → RF• + I•

Propagation: RF• + n(CF₂=CF₂) → RF(CF₂CF₂)n•

Chain Transfer: RF(CF₂CF₂)n• + RFI → RF(CF₂CF₂)nI + RF•

This process allows for the controlled synthesis of iodo-terminated perfluoroalkanes, which are valuable intermediates for further chemical transformations.

Conversions from Related Halogenated Precursors

The transformation of existing halogenated compounds provides a strategic route to synthesize 4-Iodo-1,1,2-trifluorobut-1-ene and its analogs. These methods often involve the substitution of a halogen atom with another functional group.

Nucleophilic substitution reactions are a cornerstone of organic synthesis. In the context of halo-fluoroalkenes, the presence of fluorine atoms can significantly influence the reactivity of the molecule towards nucleophiles. researchgate.net While the carbon-fluorine bond is generally strong and less prone to nucleophilic attack, other halogen atoms, such as iodine, present in the molecule can serve as good leaving groups. libretexts.org

For a molecule like this compound, a nucleophilic substitution reaction would likely occur at the saturated carbon atom bearing the iodine. The iodine atom is a good leaving group, facilitating its displacement by a variety of nucleophiles. smolecule.com

The general reaction can be represented as:

R-CF=CF-CH₂-I + Nu⁻ → R-CF=CF-CH₂-Nu + I⁻

Where Nu⁻ represents a nucleophile.

The reaction mechanism, whether it proceeds via an SN1 or SN2 pathway, will depend on the structure of the halo-fluoroalkene, the nature of the nucleophile, the leaving group, and the solvent. For primary substrates like this compound, an SN2 mechanism is generally favored, which involves a backside attack by the nucleophile and results in an inversion of configuration at the reaction center. youtube.com

| Substrate Type | Favored Mechanism | Key Characteristics |

| Primary Haloalkane | SN2 | Bimolecular, single-step, inversion of stereochemistry. youtube.com |

| Secondary Haloalkane | SN1 and SN2 | Both mechanisms can occur, leading to a mixture of products. libretexts.org |

| Tertiary Haloalkane | SN1 | Unimolecular, two-step, involves a carbocation intermediate. libretexts.org |

Fluoroalkenes with the general structure R-CF=CF-CF₃ have been shown to react with various oxygen, carbon, and hydrogen nucleophiles to yield substituted products. nih.gov

Stereoselective Synthesis of Fluoroalkenes via Iodofluorination

Iodofluorination is a powerful method for the simultaneous introduction of iodine and fluorine atoms across a double or triple bond. chemrevlett.com This reaction provides a direct route to vicinal iodo-fluoro compounds, which are versatile synthetic intermediates. When applied to alkynes, iodofluorination can lead to the formation of iodofluoroalkenes with controlled stereochemistry.

Recent advancements have focused on developing highly regio- and stereoselective iodofluorination methods. chemrevlett.comorganic-chemistry.org For instance, the iodofluorination of alkenes using molecular iodine and an HF-pyridine complex in the presence of an oxidant like potassium persulfate allows for the regioselective synthesis of 2-fluoroalkyl iodides. organic-chemistry.org Mechanistic studies suggest the in-situ formation of an electrophilic iodine monofluoride (IF) species, which then adds to the alkene. organic-chemistry.org

The stereoselectivity of the addition is a critical consideration. In many cases, the iodofluorination of alkenes proceeds via an anti-addition mechanism, leading to the formation of the trans product. This stereochemical outcome is consistent with the formation of a bridged iodonium ion intermediate, which is then opened by a fluoride ion attacking from the opposite face.

| Reagent System | Substrate | Key Outcome | Reference |

| I₂ / HF-Pyridine / K₂S₂O₈ | Alkenes | Regioselective synthesis of 2-fluoroalkyl iodides. organic-chemistry.org | organic-chemistry.org |

| Bis(pyridine)iodonium(I) tetrafluoroborate | Alkenes | Regio- and stereoselective iodofluorination. | chemrevlett.com |

| N-Iodosuccinimide (NIS) / HF | Alkenes | Stereospecific vicinal iodofluorination. chemrevlett.com | chemrevlett.com |

The development of photoredox catalysis has also provided new avenues for highly selective bond formations under mild conditions, which can be applied to the synthesis of diverse fluorinated compounds. nih.gov

Chemical Transformations and Reactivity Profiles of 4 Iodo 1,1,2 Trifluorobut 1 Ene

Mechanisms Involving Halonium Ion Intermediates and Rearrangements

The reaction of 4-Iodo-1,1,2-trifluorobut-1-ene with halogens and interhalogens provides a fascinating case study in the formation and rearrangement of halonium ions. The presence of a halogen atom at the 4-position significantly influences the stability and fate of the initially formed three-membered ring intermediates.

The addition of an electrophilic iodine species (e.g., from I₂) to the double bond of this compound leads to the formation of a cyclic iodonium (B1229267) ion intermediate. This three-membered ring, where the iodine atom bridges the two carbons of the former double bond, bears a positive charge. Quantum chemical calculations have been employed to understand the structure of these intermediates, which can range from open-ion carbocations to symmetrical or unsymmetrical halonium ions depending on the substitution pattern and the halogen involved. nih.gov For this compound, the reaction with halogens in an aprotic solvent leads to the formation of these three-membered iodonium ions as key intermediates. nih.govmines.edu The structure of these ions is a critical determinant of the reaction's subsequent regiochemical and stereochemical outcomes.

A key feature of the reactivity of this compound is the participation of the iodine atom at the C-4 position in the reaction chemistry. nih.govwikipedia.org This phenomenon, known as neighboring group participation (NGP), involves the intramolecular interaction of the C-4 halogen's lone pair electrons with the electrophilic center of the initially formed three-membered halonium ion. nih.govlibretexts.org This interaction leads to the rearrangement of the three-membered ring into a more stable five-membered cyclic trifluorotetramethylene halonium ion. nih.gov This rearrangement is a direct consequence of the intramolecular nucleophilic attack of the C-4 halogen, which is a hallmark of anchimeric assistance. nih.govwikipedia.org The propensity for this rearrangement highlights the significant influence of the substituent at the 4-position on the reaction pathway. nih.gov

The opening of the halonium ion intermediates by a nucleophile is a crucial step that determines the final product structure. The regioselectivity of this attack is governed by the electronic and steric properties of the halonium ion. masterorganicchemistry.com In unsymmetrical halonium ions, the nucleophile typically attacks the more substituted carbon, following a Markovnikov-type regioselectivity. masterorganicchemistry.comyoutube.com However, the rearrangement to a five-membered ring in the case of this compound complicates this picture.

Product Distribution in the Chlorination of 4-Bromo-1,1,2-trifluorobut-1-ene

| Product Type | Compound Name | Percentage |

| Rearranged | 1-Bromo-4,4-dichloro-2,2,3-trifluorobutane | 2% |

| Unrearranged | Data not specified in provided search results |

This table illustrates the low percentage of rearrangement product in a related compound, suggesting that the nature of the C-4 halogen influences the extent of neighboring group participation. Data for this compound was not explicitly available in the search results. nih.gov

Functionalization Reactions of the Vinyl Iodide Moiety

The vinyl iodide group in this compound is a versatile handle for introducing a wide range of functional groups through various synthetic methodologies.

Vinyl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, due to the high reactivity of the carbon-iodine bond towards oxidative addition to Pd(0) catalysts. nih.govnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the vinylic position.

However, the specific transformation of palladium-mediated C-F-activated borylation on this compound is not well-documented in the reviewed literature. C-F bond activation is generally challenging due to the high bond strength of the carbon-fluorine bond. inflibnet.ac.in Research in this area has often focused on perfluorinated compounds like tetrafluoroethylene (B6358150) (TFE), where the synergistic effect of a Pd(0) catalyst and a lithium iodide additive can promote the oxidative addition of a C-F bond. wikipedia.orginflibnet.ac.in While palladium-catalyzed borylation of vinyl halides is a known process, the simultaneous activation of a C-F bond in a molecule like this compound for borylation represents a significant synthetic challenge that appears to be an underexplored area of research.

Intramolecular Rearrangements (e.g., 1,3-Fluorine Migration)

While specific studies on the 1,3-fluorine migration of this compound are not extensively documented in publicly available literature, the phenomenon of fluorine migration is a known process in related fluorinated organic compounds. For instance, thermal denitrogenation of certain N-fluoroalkylated 1,2,3-triazoles can lead to ketenimine intermediates that undergo a 1,3-fluorine shift. nih.gov This process can be influenced by the presence of fluoride (B91410) salts. nih.gov Another example is the Brønsted acid-catalyzed 1,2-fluorine migration observed in fluoroepoxides, which proceeds through a carbocation intermediate to form α-fluorinated ketones. rsc.org These examples suggest that under appropriate conditions, such as thermal or catalytic activation, this compound or its derivatives could potentially undergo similar intramolecular fluorine rearrangements.

Electrophilic and Nucleophilic Fluorination Pathways Relevant to Fluoroalkenes

The double bond in fluoroalkenes, including this compound, is susceptible to both electrophilic and nucleophilic attacks. The presence of electron-withdrawing fluorine atoms renders the double bond electron-deficient and thus prone to nucleophilic addition. researchgate.net

Electrophilic Fluorination: This process involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source to create organofluorine compounds. wikipedia.org Common electrophilic fluorinating agents include N-F compounds like N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgnumberanalytics.com The mechanism can be complex and is thought to proceed via either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org For fluoroalkenes, electrophilic fluorination would typically involve the addition of the electrophilic fluorine to the double bond. numberanalytics.com

Nucleophilic Fluorination: This pathway involves the attack of a nucleophile on the electron-deficient carbon of the double bond in a fluoroalkene. researchgate.netresearchgate.net The reactivity of fluoroalkenes towards nucleophiles is a key aspect of their chemistry. researchgate.net Nucleophilic fluorination often uses fluoride ion sources like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comorganic-chemistry.org However, the low nucleophilicity of the fluoride ion can present challenges. numberanalytics.comucla.edu The reaction of perfluoroisobutene with various nucleophiles serves as a classic example of the high reactivity of some fluoroalkenes. researchgate.net

The table below summarizes key aspects of these fluorination pathways.

| Fluorination Type | Reagent Class | Typical Reagents | Mechanistic Insight |

| Electrophilic | N-F Compounds | N-fluorobenzenesulfonimide (NFSI), Selectfluor | Proceeds via SN2 or SET pathway wikipedia.org |

| Nucleophilic | Fluoride Ion Sources | Cesium Fluoride (CsF), Tetrabutylammonium Fluoride (TBAF) | Attack on electron-deficient carbon researchgate.netresearchgate.net |

Polymerization and Copolymerization Studies

This compound can participate in radical copolymerization reactions with other fluoroalkenes, such as vinylidene fluoride (VDF). In these reactions, the iodo-fluoroalkene often acts as a chain transfer agent, which can influence the molecular weight of the resulting polymer. The copolymerization of VDF with other fluoroalkenes, like 2,3,3,3-tetrafluoroprop-1-ene, has been studied using organometallic-mediated radical polymerization (OMRP), demonstrating controlled polymerization behavior. mdpi.comnih.gov The reactivity ratios of the comonomers are crucial in determining the final copolymer composition and structure. nih.gov

Iodo- and bromo-functionalized fluoroalkenes are important as cure site monomers (CSMs) in the synthesis of fluoroelastomers. 20.210.105dupont.com These CSMs are incorporated in small amounts into the polymer backbone and provide reactive sites for crosslinking (curing). 20.210.105dupont.com3m.com The presence of an iodine or bromine atom allows for peroxide-based curing mechanisms. dupont.com3m.com For example, iodo-alpha-olefins have been used as CSMs in fluoroelastomer compositions. google.comjustia.com The resulting fluoroelastomers exhibit desirable properties like high thermal stability and chemical resistance. 20.210.105

The following table highlights the function of iodo-fluoroalkenes in polymerization.

| Polymerization Type | Role of Iodo-Fluoroalkene | Key Monomers | Curing Mechanism |

| Radical Copolymerization | Chain Transfer Agent | Vinylidene Fluoride (VDF) | Not applicable |

| Fluoroelastomer Synthesis | Cure Site Monomer (CSM) | Vinylidene Fluoride (VDF), Tetrafluoroethylene (TFE) | Peroxide-based dupont.com3m.com |

Reactions Mediated by Hypervalent Iodine Reagents (beyond initial iodofluorination)

Hypervalent iodine reagents are versatile tools in organic synthesis and can mediate a variety of transformations, including those involving fluoroalkenes. nih.govarkat-usa.orgrsc.org These reagents, such as phenyliodine(III) diacetate (PIDA), can be used in conjunction with a fluorine source like hydrogen fluoride (HF) to achieve fluorination reactions. arkat-usa.orgnih.gov The in situ generation of a reactive fluoroiodine(III) species is often a key step. arkat-usa.org

Hypervalent iodine reagents can facilitate intramolecular reactions, such as the aminofluorination of homoallylamine derivatives to form 3-fluoropyrrolidines. nih.gov They can also be used in catalytic systems for fluorination reactions. nih.govnih.gov Furthermore, reactions mediated by hypervalent iodine reagents can involve rearrangement processes. rsc.org While specific examples detailing the reaction of this compound with hypervalent iodine reagents (beyond its potential formation via iodofluorination) are not prevalent, the general reactivity patterns of these reagents with alkenes suggest potential for various functionalization and rearrangement reactions. nih.govrsc.org For instance, hypervalent iodine(V) fluorides can be prepared from iodine(III) precursors using reagents like Selectfluor. beilstein-journals.org

Advanced Applications and Emerging Research Horizons for 4 Iodo 1,1,2 Trifluorobut 1 Ene in Chemical Research

Building Blocks for Complex Organic Synthesis

The dual functionality of 4-Iodo-1,1,2-trifluorobut-1-ene, comprising a polymerizable alkene and a highly reactive vinyl iodide, makes it an exceptionally useful intermediate in organic synthesis. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which allows for high reactivity and mild reaction conditions in cross-coupling reactions. wikipedia.org This reactivity, combined with the presence of the trifluorovinyl moiety, opens pathways to a diverse range of fluorinated molecules.

Precursors for the Stereoselective Synthesis of Substituted Fluoroalkenes

The stereoselective synthesis of fluoroalkenes is of paramount importance, as the specific geometry of the double bond can be critical for biological activity and material properties. Vinyl iodides are well-established as superior coupling partners in transition-metal-catalyzed reactions compared to their bromide or chloride analogs. wikipedia.org this compound is an ideal precursor for generating a wide array of substituted trifluoroalkenes via stereoretentive cross-coupling reactions.

Detailed research into various coupling methodologies has established the versatility of vinyl halides in constructing complex molecular architectures. nih.gov The reactivity of the C-I bond in this compound allows it to readily participate in classic C-C bond-forming reactions, as detailed in the table below.

| Cross-Coupling Reaction | Coupling Partner | Potential Product Structure |

| Suzuki Coupling | Organoboron Reagents (R-B(OR)₂) | R-CF=C(F)-CH₂CH₂I (and isomers) |

| Stille Coupling | Organotin Reagents (R-SnBu₃) | R-CF=C(F)-CH₂CH₂I (and isomers) |

| Heck Coupling | Alkenes | R-CH=CH-CF=C(F)-CH₂CH₂I (and isomers) |

| Sonogashira Coupling | Terminal Alkynes | R-C≡C-CF=C(F)-CH₂CH₂I (and isomers) |

The table illustrates the potential transformations using this compound as a substrate in various well-known cross-coupling reactions.

These reactions benefit from the high reactivity of the vinyl iodide, often proceeding under milder conditions and with greater efficiency than other vinyl halides. wikipedia.org This makes this compound a valuable building block for accessing complex, stereodefined fluoroalkenes that are otherwise difficult to synthesize. acs.org

Synthesis of Fluorinated Allenes from Vinylic Iodides

Fluorinated allenes are highly reactive and versatile intermediates, serving as building blocks for various fluorinated cyclic and acyclic compounds. nih.gov Research has demonstrated that vinylic iodides containing a gem-difluoroalkene moiety can serve as effective precursors to 1,1-difluoroallenes. One established method involves the reaction of a 1-iodo-2,2-difluorovinyllithium species with aldehydes or ketones, followed by an elimination step to produce the corresponding allene. nii.ac.jp

This precedent suggests a viable pathway for converting this compound into a novel fluorinated allene. The general transformation can be conceptualized as follows:

Metal-Halogen Exchange: Treatment of the vinylic iodide with an organolithium reagent could generate a vinyllithium (B1195746) intermediate.

Elimination: Subsequent elimination of a fluoride (B91410) ion, potentially facilitated by the rearrangement of the electronic structure, would yield the allene.

Such a transformation would provide access to a new class of fluorinated allenes, which are valuable for their unique reactivity in cycloaddition reactions and as precursors to other complex fluorinated molecules. nih.govnii.ac.jp

Intermediates for the Derivatization of Fluorinated Nucleosides and Trifluoromethyl Ketones

The introduction of fluorine into bioactive molecules like nucleosides can significantly enhance their metabolic stability and therapeutic efficacy. mdpi.comresearchgate.net Similarly, trifluoromethyl ketones are important motifs in medicinal chemistry. sci-hub.se this compound serves as a potential intermediate for accessing both classes of compounds.

Fluorinated Nucleosides: The synthesis of modified nucleosides often relies on the coupling of a sugar moiety with a nucleobase. mdpi.com The use of iodo-sugars as key intermediates is a well-documented strategy. For instance, 4′-fluoro-5′-iodo nucleosides have been identified as crucial precursors in the synthesis of complex nucleoside analogs. nih.gov The reactive C-I bond in this compound allows it to function as an electrophile that can be coupled with nucleobases or their derivatives, introducing a four-carbon fluorinated chain. This approach would enable the synthesis of a novel class of acyclic fluorinated nucleoside analogs, which are of significant interest for their potential antiviral properties. nih.gov

Trifluoromethyl Ketones: While not a direct precursor, the functional handles on this compound allow for its conversion into intermediates for trifluoromethyl ketone synthesis. The vinyl iodide group can undergo palladium-catalyzed carbonylation reactions to introduce a carbonyl group. Alternatively, conversion to an organolithium or Grignard reagent followed by reaction with a trifluoroacetylating agent could yield a trifluoromethyl ketone. Research on related structures, such as α-iodo-β-ethoxyvinyl trifluoromethyl ketone, has highlighted the utility of iodo-vinyl groups as building blocks for more complex fluorinated compounds. researchgate.netresearchgate.net

Materials Science Applications

The unique properties of fluorinated polymers, including high thermal stability, chemical resistance, and low surface energy, make them indispensable in modern industry. core.ac.uk The presence of both a polymerizable double bond and a reactive iodine atom makes this compound a promising monomer for creating advanced functional fluoromaterials.

Monomeric Units for the Development of Tailored Fluoropolymers (e.g., in Proton Exchange Membranes)

The development of new fluoropolymers with tailored properties is a major goal in materials science. One innovative method, termed iodo-ene polymerization, utilizes perfluorodiiodides and dienes to create processable, high-molecular-weight fluoropolymers. nih.gov The incorporation of iodine atoms into the polymer backbone improves processability and provides reactive sites for post-polymerization modification, such as cross-linking or surface functionalization. nih.gov

This compound is an ideal candidate for such polymerizations. It can be incorporated into polymer chains via its alkene group, leaving the iodo-group as a functional handle. This handle can later be substituted with functional groups, such as sulfonic acid, to create ion-conducting polymers. Such materials are highly sought after for applications in proton exchange membranes (PEMs) for fuel cells, which rely on cation-conducting solid electrolytes like the perfluorosulfonic acid (PFSA) polymers found in Nafion™. nafion.com

| Monomer Feature | Function in Polymerization | Potential Application |

| Trifluorovinyl Group | Polymerizable unit (radical polymerization) | Forms the fluorinated polymer backbone |

| Carbon-Iodine Bond | Reactive site for post-polymerization modification | Introduction of sulfonic acid groups for PEMs |

| Carbon-Iodine Bond | Chain transfer agent in ITP (Iodine Transfer Polymerization) | Control over polymer molecular weight and architecture |

This table summarizes the key features of this compound and their relevance in creating functional fluoropolymers.

Incorporating Reactivity for Specialty Elastomer Development

In the field of specialty elastomers, cure site monomers are incorporated in small amounts into the polymer chain to provide reactive sites for vulcanization (cross-linking). The carbon-iodine bond is an effective cure site. Patent literature reveals that iodo-fluoro-butenes, such as 4-iodo-3,3,4,4-tetrafluorobutene-1, are preferred cure site monomers for producing advanced fluoroelastomers. googleapis.com

The incorporation of this compound into an elastomer backbone introduces a predictable number of reactive C-I bonds. These sites can then be targeted in a subsequent curing step, often using peroxide-based systems, to form a robust, cross-linked network. This method is crucial for developing high-performance elastomers with superior thermal and chemical resistance for demanding applications in the automotive and aerospace industries. Furthermore, the use of diiodinated chain transfer agents is another established method to introduce iodine at the ends of polymer chains, providing another route for curing and creating specialty elastomers. googleapis.com

Radiochemistry and Biomedical Imaging Research

The development of novel radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) is a critical area of biomedical research. PET imaging allows for the visualization, characterization, and quantification of biological processes at the molecular level, playing a pivotal role in oncology, neurology, and cardiology. nih.govnumberanalytics.com The most commonly used radionuclide for PET is fluorine-18 (B77423) (¹⁸F), owing to its favorable physical properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. nih.govnumberanalytics.com

While direct research on the use of this compound as a precursor for PET tracers is not extensively documented in publicly available literature, its chemical structure suggests a strong potential for such applications. The presence of an iodine atom on the alkyl chain makes it an attractive candidate for radiofluorination via nucleophilic substitution. In this well-established method, the iodine atom acts as a leaving group that can be displaced by the radioactive [¹⁸F]fluoride ion. frontiersin.orgnih.gov

The general principle involves the reaction of a precursor molecule containing a good leaving group with [¹⁸F]fluoride, which is typically produced in a cyclotron. nih.gov Iodoalkanes and iodoarenes are frequently employed as precursors in the synthesis of ¹⁸F-labeled radiopharmaceuticals. frontiersin.org The trifluorinated double bond in this compound can also influence the reactivity and the biological properties of the resulting radiotracer.

The radiosynthesis of a hypothetical PET tracer from this compound would likely involve the reaction of the iodo-precursor with a source of [¹⁸F]fluoride, such as [¹⁸F]KF/Kryptofix 2.2.2 or tetrabutylammonium (B224687) [¹⁸F]fluoride. The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to achieve high radiochemical yield and purity.

Table 1: Hypothetical Radiosynthesis of an ¹⁸F-labeled Tracer from this compound

| Step | Description | Key Parameters |

| 1. Precursor | This compound | Purity and stability of the precursor are crucial for high yield. |

| 2. Radioisotope | [¹⁸F]Fluoride | Produced in a cyclotron, typically as an aqueous solution. |

| 3. Radiolabeling | Nucleophilic substitution of iodide with [¹⁸F]fluoride. | Requires anhydrous conditions and a phase-transfer catalyst (e.g., Kryptofix 2.2.2). |

| 4. Purification | Removal of unreacted [¹⁸F]fluoride and precursor. | Typically performed using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC). |

| 5. Formulation | The purified tracer is dissolved in a biocompatible solution. | The final product must be sterile and pyrogen-free for in vivo use. |

The resulting ¹⁸F-labeled trifluorobutene derivative could then be evaluated for its potential as a PET imaging agent. The trifluoromethyl group is a common motif in many pharmaceuticals, and its presence can enhance metabolic stability and binding affinity to biological targets. nih.gov

Future Research Directions in Fluoro-Organoiodine Chemistry

The field of fluoro-organoiodine chemistry is poised for significant advancements, driven by the increasing demand for novel fluorinated compounds in medicine, agriculture, and materials science. Future research involving compounds like this compound is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: While the synthesis of iodo-fluoroalkenes is established, there is a continuous need for more efficient, selective, and environmentally benign synthetic methods. This includes the development of novel catalytic systems and the use of greener reagents and solvents. nih.gov

Expansion of Applications in Medicinal Chemistry: The unique properties of fluoro-organoiodine compounds make them valuable building blocks for the synthesis of new drug candidates. Future research will likely explore the incorporation of the trifluorobutenyl moiety into a wider range of biologically active molecules to modulate their pharmacokinetic and pharmacodynamic properties. numberanalytics.comnih.gov The development of new anti-cancer, anti-inflammatory, and antiviral agents is a promising avenue. numberanalytics.com

Advancements in Radiochemistry and Theranostics: The potential of iodo-fluoroalkenes as precursors for PET tracers is a significant area for future exploration. Beyond diagnostics, the development of "theranostic" agents, which combine diagnostic imaging with targeted therapy, is an emerging field where these compounds could play a role. numberanalytics.com

Materials Science Applications: The introduction of fluorinated groups can significantly alter the physical and chemical properties of materials. Future research may investigate the use of this compound and its derivatives in the development of new polymers, liquid crystals, and other advanced materials with tailored properties.

Conclusion and Outlook in the Academic Research of 4 Iodo 1,1,2 Trifluorobut 1 Ene

Synthesis of Key Research Findings

The synthesis of 4-iodo-1,1,2-trifluorobut-1-ene is not explicitly detailed in publicly available research. However, established synthetic routes for its bromo-analogue, 4-bromo-1,1,2-trifluoro-1-butene (B151897), provide a strong basis for its probable preparation. A prevalent method for synthesizing halogenated alkenes is through dehydrohalogenation reactions. For instance, the synthesis of 4-bromo-1,1,2-trifluoro-1-butene can be achieved via the dehydrobromination of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in the presence of a base such as aqueous potassium hydroxide (B78521). Another approach involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane with zinc powder in a suitable solvent. ncn.gov.pl

Extrapolating from these findings, a plausible synthetic pathway for this compound would likely involve the dehydroiodination or dehalogenation of a polyhalogenated butane (B89635) precursor containing an iodine atom at the 4-position. The synthesis of related iodo-olefins has been reported through the dehydrohalogenation of precursors like 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. wikipedia.org The choice of base and reaction conditions would be critical to favor the desired elimination pathway and minimize side reactions.

The reactivity of the vinyl iodide functional group is a key aspect of its utility. Vinyl iodides are known to be more reactive than their bromide or chloride counterparts in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.orgwikiwand.com This enhanced reactivity is attributed to the lower bond dissociation energy of the carbon-iodine bond compared to other carbon-halogen bonds. wikiwand.com This suggests that this compound would be an excellent substrate for introducing the 1,1,2-trifluorobut-1-enyl moiety into a wide range of organic molecules.

Identification of Unexplored Reactivity and Synthetic Challenges

The reactivity of this compound remains largely unexplored, presenting a fertile ground for future research. The molecule possesses multiple reactive sites: the vinyl iodide, the electron-deficient trifluoroethene group, and the allylic C-H bonds.

Unexplored Reactivity:

Asymmetric Cross-Coupling Reactions: While vinyl iodides are excellent partners in cross-coupling reactions, the development of stereoselective methods using this compound as a prochiral substrate could lead to novel chiral fluorinated building blocks.

Radical Reactions: The weak C-I bond makes it a prime candidate for radical vinylation reactions, offering a metal-free alternative to traditional cross-coupling methods. nih.gov

Nucleophilic Addition-Elimination: The electron-withdrawing nature of the trifluoromethyl group could activate the double bond towards nucleophilic attack, potentially leading to addition-elimination products where the vinylic fluorine atoms are displaced.

Cycloaddition Reactions: The trifluorovinyl group can participate in various cycloaddition reactions, and the influence of the iodo-allyl moiety on the regioselectivity and stereoselectivity of these reactions is an area ripe for investigation.

Synthetic Challenges:

Precursor Synthesis: A primary challenge is the efficient and selective synthesis of the required polyhalogenated butane precursor. The introduction of iodine at a specific position in a fluorinated alkane can be difficult to control.

Purification and Stability: Halogenated alkenes, particularly those with multiple functionalities, can be challenging to purify. For instance, difficulties in separating similar haloolefins from solvents have been reported. beilstein-journals.org The presence of the reactive C-I bond might also lead to stability issues, such as decomposition upon storage or during purification. wikiwand.com

Solvent and Reagent Compatibility: The synthesis of the bromo-analogue often involves polar organic solvents and metal salts, which can lead to the formation of complexes with the product, complicating separation and solvent recovery. google.com Developing more environmentally benign synthetic routes, for example using water as a solvent, could be a significant advancement. ncn.gov.pl

Future Potential and Interdisciplinary Research Opportunities

The unique combination of a reactive vinyl iodide and a trifluorinated alkene moiety positions this compound as a compound with significant potential across various scientific disciplines.

Future Potential:

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to their ability to enhance metabolic stability, bioavailability, and binding affinity. nih.govucd.ie The 1,1,2-trifluorobut-1-enyl group could be incorporated into bioactive molecules to modulate their properties. The high reactivity of the vinyl iodide would facilitate its use in the late-stage functionalization of complex drug candidates.

Agrochemicals: Similar to its role in pharmaceuticals, fluorine substitution is a key strategy in the design of modern pesticides and herbicides. researchgate.net this compound could serve as a valuable intermediate for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.

Materials Science: Fluorinated polymers possess desirable properties such as high thermal stability, chemical resistance, and low surface energy. The trifluorovinyl group is a key monomer for the synthesis of fluoropolymers. The iodo-functional handle in this compound could be used to graft these fluorinated chains onto other materials or to create novel block copolymers with tailored properties.

Interdisciplinary Research Opportunities:

Chemical Biology: The compound could be used to synthesize fluorinated and iodinated probes for studying biological systems. The iodine atom can serve as a heavy atom for X-ray crystallography, while the fluorinated tag can be used for ¹⁹F NMR studies of protein-ligand interactions.

Computational Chemistry: Theoretical studies could provide valuable insights into the conformational preferences, electronic structure, and reactivity of this compound. This could guide the design of new reactions and help to rationalize experimental observations.

Catalysis: The development of novel catalytic systems that can selectively transform the different reactive sites within the molecule would be a significant contribution to synthetic methodology. This could involve transition-metal catalysis, organocatalysis, or photocatalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Iodo-1,1,2-trifluorobut-1-ene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A viable route involves nucleophilic substitution of 4-bromo-1,1,2-trifluorobut-1-ene with sodium iodide (NaI) in polar aprotic solvents (e.g., DMF or acetone) under controlled heating (60–80°C). Optimize yield by monitoring reaction progress via TLC or GC-MS and adjusting stoichiometric ratios (1.2–1.5 equivalents of NaI). Purification via fractional distillation under reduced pressure minimizes decomposition risks. Safety protocols for handling iodinated compounds, including inert atmosphere use and flammability precautions, should align with UN Transport Class 3 guidelines for similar halogenated alkenes .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Structural Analysis : Employ NMR to confirm trifluoromethyl group environments (δ ~ -60 to -80 ppm for CF) and NMR for vinyl proton coupling patterns (J ~15–20 Hz). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M] at m/z 268).

- Electronic Properties : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and frontier molecular orbitals. Compare computed IR spectra with experimental data to validate accuracy .

Q. What are the key stability considerations for handling and storing this compound under laboratory conditions?

- Methodological Answer : Store in amber glass vessels under nitrogen at ≤4°C to prevent photolytic decomposition and iodine loss. Conduct accelerated stability studies by monitoring thermal degradation (via DSC/TGA) and hydrolytic sensitivity in aqueous/organic mixtures. Use Karl Fischer titration to track moisture ingress, which may hydrolyze the iodo group to HI .

Advanced Research Questions

Q. What strategies can be employed to investigate the regioselective reactivity of this compound in cross-coupling reactions under varying catalytic systems?

- Methodological Answer : Compare Suzuki-Miyaura and Negishi coupling efficiencies using Pd(PPh) vs. NiCl(dppf) catalysts. Systematically vary ligands (e.g., biphenyl vs. Buchwald types), bases (KCO vs. CsCO), and solvents (THF vs. DME). Analyze regioselectivity via NMR to distinguish α- vs. β-arylation products. Statistical tools (ANOVA) can quantify parameter significance .

Q. How can computational chemistry models be utilized to predict and explain the unusual electronic behavior of this compound in different solvent environments?

- Methodological Answer : Perform solvent-dependent DFT calculations (e.g., COSMO-RS model) to simulate solvatochromic shifts in UV-Vis spectra. Correlate computed dipole moments with experimental dielectric constant measurements. Use molecular dynamics (MD) simulations to assess solvent-shell interactions affecting iodine’s polarizability .

Q. What methodological approaches are effective in resolving contradictory data regarding the thermal decomposition pathways of this compound observed in different experimental setups?

- Methodological Answer : Apply hyphenated techniques like TG-IR-MS to identify volatile decomposition products (e.g., CF radicals or I). Replicate contradictory conditions (e.g., open vs. closed systems) and analyze kinetics via Arrhenius plots. Use multivariate analysis (PCA) to isolate variables (e.g., oxygen presence, heating rates) causing discrepancies .

Methodological Framework for Data Analysis

- Statistical Validation : Use Student’s t-test for replicate experiments (n ≥ 3) and report confidence intervals (95%). For chromatographic data, calculate RSD% for retention time reproducibility .

- Contradiction Resolution : Cross-validate results using orthogonal techniques (e.g., NMR vs. XRD for structural confirmation) and consult mechanistic studies of analogous brominated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.